

A Technical Guide to the Solubility and Stability of H-Met-Glu-OH

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Compound of Interest

Compound Name: *H-Met-Glu-OH*

Cat. No.: *B089144*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of a peptide's physicochemical properties is paramount for its successful application. This guide provides an in-depth analysis of the solubility and stability of the tripeptide **H-Met-Glu-OH** (Methionyl-Glutamic acid), based on established principles of peptide chemistry and the known characteristics of its constituent amino acids. While specific experimental data for this tripeptide is not extensively available in public literature, this document extrapolates its expected behavior to guide research and development efforts.

Physicochemical Properties of H-Met-Glu-OH

The solubility and stability of **H-Met-Glu-OH** are dictated by the individual properties of its amino acid residues: Methionine and Glutamic acid.

- **Methionine (Met):** A nonpolar, hydrophobic amino acid containing a sulfur atom. Its presence can decrease the overall hydrophilicity of a peptide. The sulfur in methionine is susceptible to oxidation, which is a primary degradation pathway.
- **Glutamic acid (Glu):** An acidic, polar amino acid with a carboxyl group in its side chain.^[1] This residue significantly enhances the hydrophilicity and aqueous solubility of peptides, particularly at pH values above its isoelectric point (pI).^{[1][2]}

The combination of a hydrophobic (Met) and a hydrophilic (Glu) residue suggests that **H-Met-Glu-OH** will exhibit moderate solubility in aqueous solutions. The overall solubility will be highly dependent on the pH of the solution.

Solubility Data

The solubility of a peptide is influenced by factors such as its amino acid sequence, pH, temperature, and the presence of salts or organic solvents.^[2] Peptides are generally most soluble at pH values above or below their isoelectric point, where they carry a net charge.^{[2][3]}

Table 1: Predicted Solubility of **H-Met-Glu-OH** in Various Solvents

Solvent	Predicted Solubility	Rationale
Water	Moderately Soluble	The presence of the hydrophilic glutamic acid residue will aid solubility. Solubility is expected to be lowest at the peptide's isoelectric point and increase at acidic or alkaline pH.
Phosphate-Buffered Saline (PBS)	Soluble	The ionic strength and buffered pH (typically ~7.4) should promote solubility by keeping the glutamic acid side chain deprotonated.
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a polar aprotic solvent capable of dissolving a wide range of peptides.
Ethanol/Methanol	Sparingly Soluble to Insoluble	The peptide's polarity, due to the charged amino and carboxyl groups and the glutamic acid side chain, will likely limit its solubility in less polar organic solvents.

Stability Data

Peptide stability is a critical factor for storage, formulation, and in vivo efficacy. Degradation can occur through several chemical pathways, including oxidation, hydrolysis, and deamidation.

Table 2: Predicted Stability Profile and Degradation Pathways of **H-Met-Glu-OH**

Degradation Pathway	Susceptible Residue(s)	Conditions Favoring Degradation	Potential Products
Oxidation	Methionine	Exposure to oxygen, light, and metal ions. [4]	Methionine sulfoxide, Methionine sulfone
Hydrolysis	Peptide backbone, Glutamic acid side chain	Strong acidic or alkaline conditions, elevated temperatures.	Cleavage of the peptide bond, formation of smaller peptides or free amino acids.
Pyroglutamate Formation	N-terminal Glutamic Acid (if present)	Acidic conditions, elevated temperatures.	N-terminal pyroglutamic acid

Experimental Protocols

Detailed methodologies are essential for accurately determining the solubility and stability of **H-Met-Glu-OH**.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of **H-Met-Glu-OH** in an aqueous buffer using UV-Vis spectroscopy.

- Preparation of Standard Solutions:
 - Prepare a stock solution of **H-Met-Glu-OH** of known concentration (e.g., 10 mg/mL) in the desired aqueous buffer (e.g., PBS, pH 7.4).
 - Create a series of dilutions from the stock solution to generate a standard curve.
- Sample Preparation:

- Add an excess amount of lyophilized **H-Met-Glu-OH** to a known volume of the aqueous buffer in a series of vials.
- Equilibrate the samples at a controlled temperature (e.g., 25°C) with constant agitation for a set period (e.g., 24 hours) to ensure saturation.
- Sample Analysis:
 - Centrifuge the saturated solutions to pellet any undissolved peptide.
 - Carefully collect the supernatant and dilute it with the buffer to a concentration within the range of the standard curve.
 - Measure the absorbance of the diluted supernatant at a predetermined wavelength (e.g., 214 nm for the peptide bond).
- Data Analysis:
 - Use the standard curve to determine the concentration of **H-Met-Glu-OH** in the diluted supernatant.
 - Calculate the solubility by accounting for the dilution factor.

Protocol 2: Stability Assessment via Forced Degradation Studies

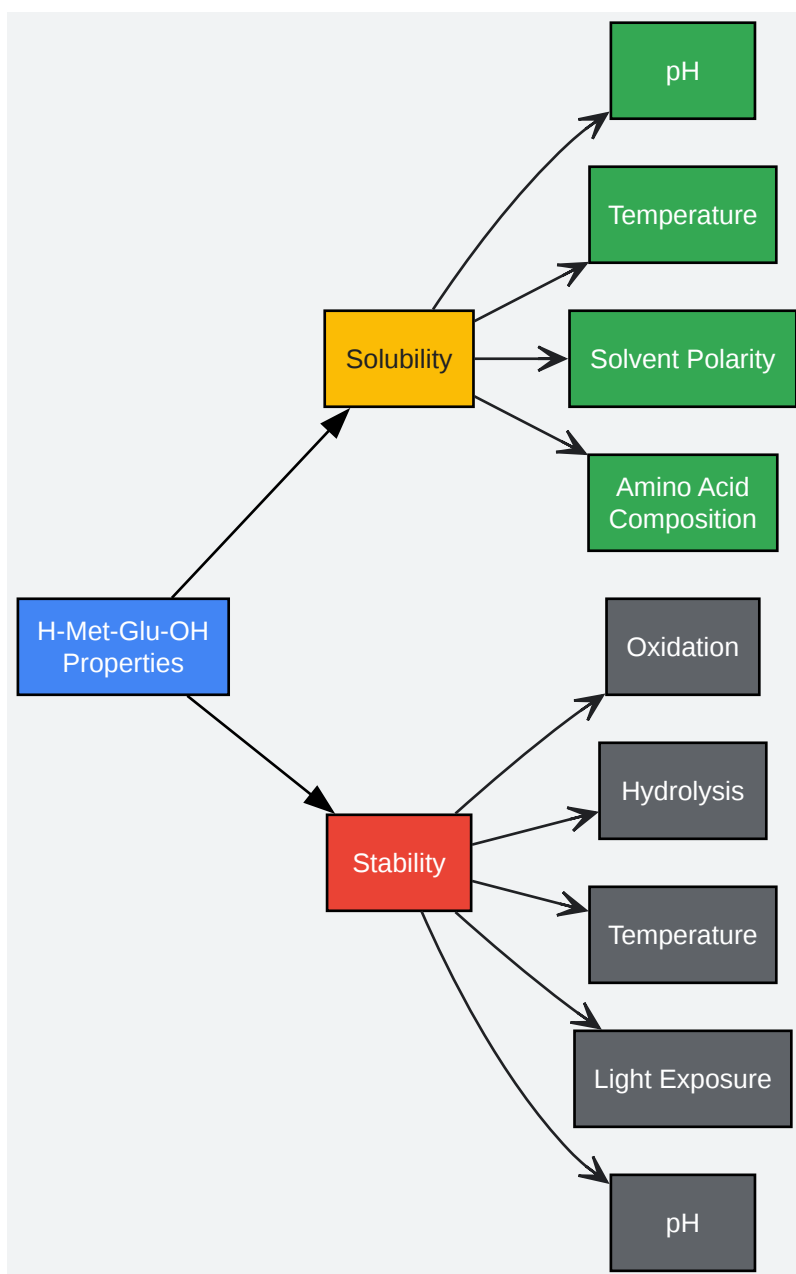
This protocol describes a typical forced degradation study to identify potential degradation pathways and kinetics using High-Performance Liquid Chromatography (HPLC).

- Sample Preparation:
 - Prepare solutions of **H-Met-Glu-OH** at a known concentration in various stress conditions:
 - Acidic: 0.1 M HCl
 - Alkaline: 0.1 M NaOH
 - Oxidative: 3% H₂O₂

- Thermal: Incubate at elevated temperatures (e.g., 50°C, 70°C)
- Photolytic: Expose to UV light
- Time-Point Sampling:
 - At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
 - Neutralize the acidic and alkaline samples.
 - Store all samples at a low temperature (e.g., -20°C) until analysis.
- HPLC Analysis:
 - Analyze the samples using a reverse-phase HPLC method with UV detection.
 - The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent peptide and its degradation products.
- Data Analysis:
 - Quantify the peak area of the parent peptide at each time point.
 - Calculate the percentage of degradation over time for each stress condition.
 - Identify and characterize major degradation products, potentially using mass spectrometry (LC-MS).

Visualizations

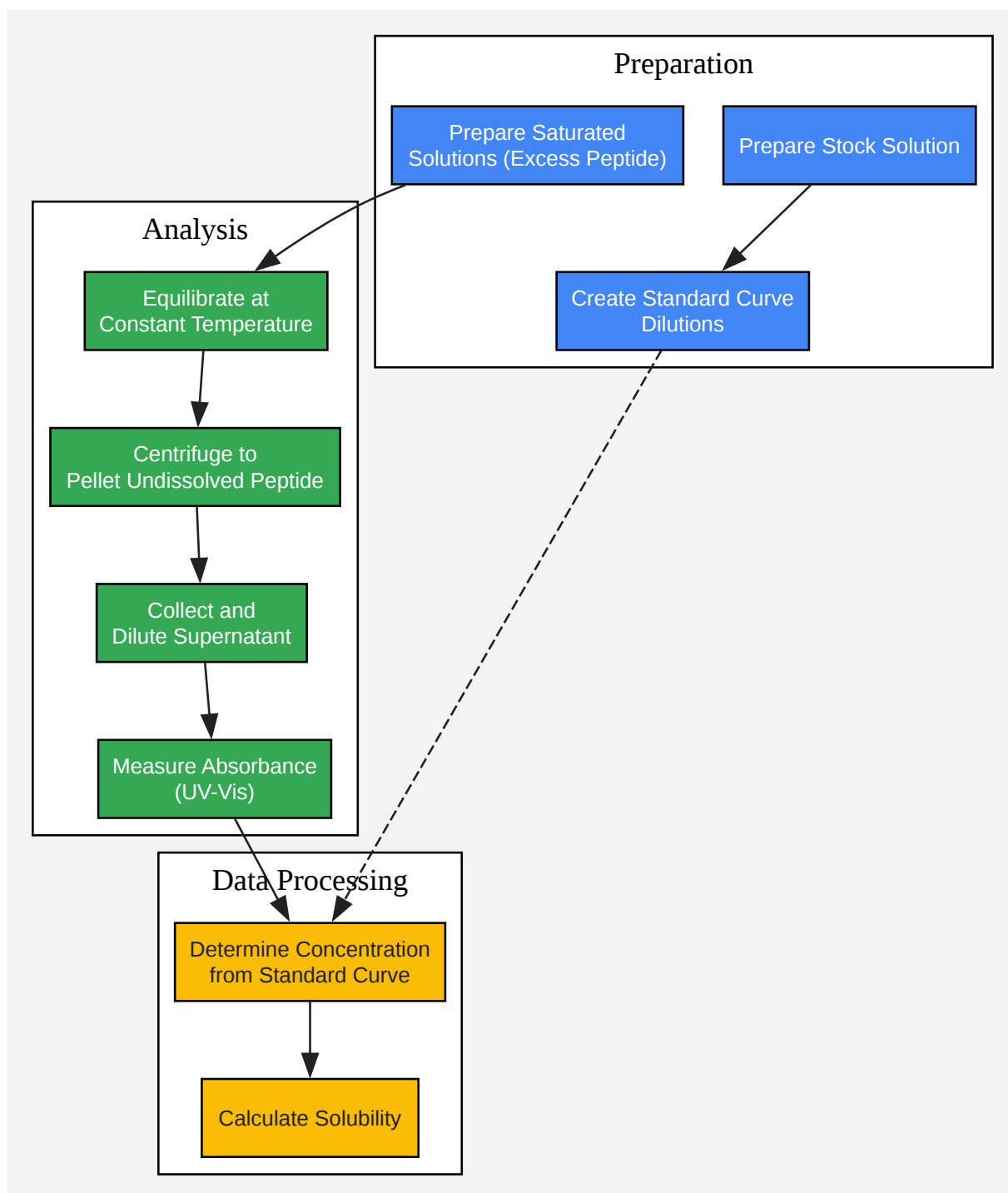
Factors Influencing Peptide Properties



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Caption: Factors influencing the solubility and stability of **H-Met-Glu-OH**.

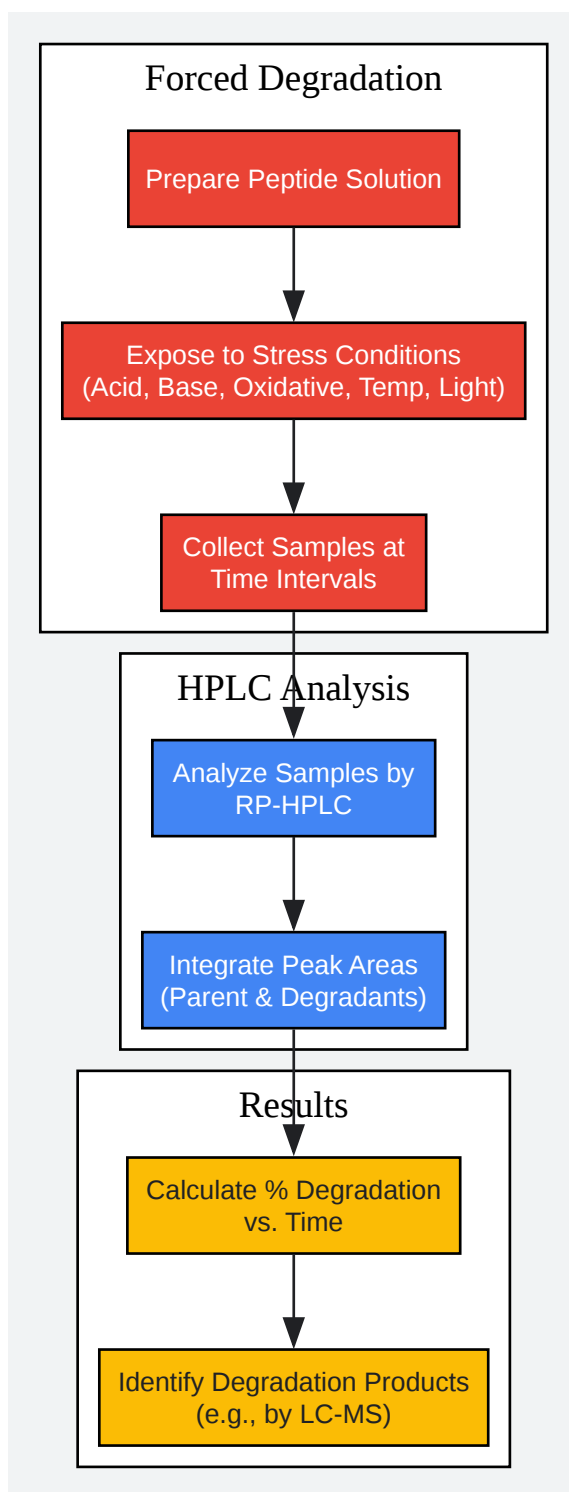
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining peptide solubility.

Experimental Workflow for Stability Analysis



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Caption: Workflow for forced degradation stability studies.

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